7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Vue d'ensemble

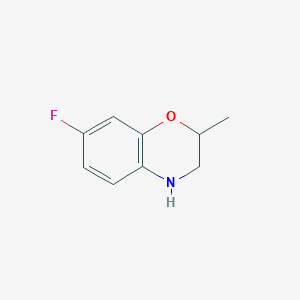

Description

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic compound that belongs to the benzoxazine family This compound features a benzene ring fused to an oxazine ring, with a fluorine atom at the 7-position and a methyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-fluorobenzaldehyde with 2-aminoethanol in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit promising antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Case Study: Synthesis and Evaluation

A detailed synthesis of a series of benzoxazine derivatives was conducted by Shridhar et al., which revealed that modifications at the 2-position significantly enhance antimicrobial efficacy. The study utilized standard disk diffusion methods to assess the activity against clinical isolates .

Agrochemicals

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Compounds in this class have shown effectiveness against a range of weeds, making them candidates for developing new herbicides.

Table 2: Herbicidal Efficacy of Benzoxazine Compounds

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| D | Amaranthus spp. | 85 |

| E | Setaria viridis | 90 |

| F | Chenopodium album | 78 |

Case Study: Field Trials

Field trials conducted by agricultural scientists demonstrated that formulations containing 7-fluoro derivatives provided effective control over common agricultural weeds without significant phytotoxicity to crops .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound acts as a monomer in the synthesis of thermosetting resins.

Table 3: Properties of Benzoxazine-Based Polymers

| Polymer Type | Glass Transition Temperature (Tg) | Tensile Strength (MPa) |

|---|---|---|

| Benzoxazine Resin A | 180 °C | 90 |

| Benzoxazine Resin B | 200 °C | 110 |

Case Study: Development of High Performance Composites

A recent study focused on developing high-performance composites using benzoxazine resins reinforced with carbon fibers. The results indicated that the addition of fluorinated benzoxazines improved the thermal stability and mechanical strength of the composites significantly .

Mécanisme D'action

The mechanism by which 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of inflammatory enzymes, such as NF-κB, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be compared with other similar compounds, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazin-3(4H)-one. These compounds share the benzoxazine core structure but differ in the substituents attached to the benzene ring. The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from its counterparts.

Activité Biologique

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈FNO

- Molecular Weight : 167.18 g/mol

- CAS Number : 515861-53-7

- Melting Point : 41–43 °C

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazines, including this compound, exhibit significant anticancer properties. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84–16.2 |

| MDA-MB-231 | >50% inhibition at 25 µM | |

| MIA PaCa-2 | >50% inhibition at 25 µM | |

| U-87 MG | >50% inhibition at 25 µM |

These results suggest that the compound may serve as a lead for further structural optimization aimed at enhancing anticancer efficacy .

The mechanism through which benzoxazine derivatives exert their anticancer effects is not fully elucidated. However, it has been suggested that these compounds may interact with estrogen receptors, similar to isoflavones, potentially leading to growth inhibition in hormone-dependent cancers . Further studies are required to clarify these mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is influenced by various substituents on the benzoxazine ring. For instance:

- Substituents at the 2-position enhance antagonistic activities against serotonin receptors.

- The introduction of methyl groups at specific positions has been shown to increase receptor affinity and activity .

Case Studies

-

Serotonin Receptor Antagonism :

A study synthesized several derivatives of benzoxazines and evaluated their activity against the serotonin 5HT3 receptor. The findings revealed that compounds with specific substitutions exhibited enhanced antagonistic activity, indicating a promising avenue for developing new therapeutic agents targeting serotonin receptors . -

Anticancer Evaluation :

In vitro studies demonstrated that certain derivatives exhibited over 50% growth inhibition in various cancer cell lines, highlighting their potential as anticancer agents. The compounds were characterized using NMR and mass spectrometry to confirm their structures and purity .

Propriétés

IUPAC Name |

7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCOPQDVSOYYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.